Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes butyl and butoxy groups, as well as sulfanyl and carbothioylsulfanyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate can be achieved through a multi-step process involving esterification and thiolation reactions. One possible route involves the reaction of butyl alcohol with 2-butoxyethanol in the presence of a strong acid catalyst to form the ester intermediate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl and carbothioylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkoxides or amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl and carbothioylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Butyl butyrate: A simple ester with a pleasant odor, used in flavoring agents.
2-Butoxyethanol: An ether with solvent properties, used in cleaning products and paints.
Butyl acetate: Another ester used as a solvent in various industrial applications.
Uniqueness
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is unique due to its combination of ester, sulfanyl, and carbothioylsulfanyl functionalities
Properties
CAS No. |
113760-65-9 |
---|---|
Molecular Formula |
C13H22O4S3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate |
InChI |
InChI=1S/C13H22O4S3/c1-3-5-7-16-11(14)9-19-13(18)20-10-12(15)17-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
KAKCVPPSCABZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC(=S)SCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.